2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 138564-60-0
VCID: VC0017907
InChI: InChI=1S/C12H11N3S.ClH/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7;/h2-6,15H,1H3,(H2,13,14);1H
SMILES: CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N.Cl
Molecular Formula: C12H12ClN3S
Molecular Weight: 265.76 g/mol

2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride

CAS No.: 138564-60-0

VCID: VC0017907

Molecular Formula: C12H12ClN3S

Molecular Weight: 265.76 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride - 138564-60-0

Description

2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride is a heterocyclic compound featuring a unique structure that combines benzothiophene and diazepine rings. This compound, also known by its CAS number 138564-60-0, has a molecular weight of 265.76 g/mol . It is significant in medicinal chemistry because of its potential pharmacological properties. The synthesis of 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride typically starts with 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile, which is then reduced using stannous chloride dihydrate and hydrochloric acid in ethanol at around 85°C.

This compound can undergo oxidation, reduction, and substitution reactions, leading to various derivatives depending on the reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups. It has applications in chemistry as a building block for synthesizing complex molecules, in biology for its antimicrobial and anticancer properties, in medicine for potential use in treating various conditions particularly in neuropharmacology, and potentially in industry for developing new materials or as a precursor in chemical manufacturing. Research suggests it exhibits antimicrobial properties, demonstrating effectiveness against various bacterial strains and fungi. In vitro studies have also revealed anticancer effects, such as inducing apoptosis in cancer cell lines and inhibiting cell proliferation. Furthermore, it has been explored for its anxiolytic and sedative properties, modulating GABAergic neurotransmission.

Similar compounds include Olanzapine, Clozapine, and Quetiapine, all of which have related structures and pharmacological profiles. 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride, however, is unique due to its specific substitution pattern and the presence of the amine hydrochloride group, which may give it distinct pharmacological properties compared to its analogs.

CAS No. 138564-60-0
Product Name 2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride
Molecular Formula C12H12ClN3S
Molecular Weight 265.76 g/mol
IUPAC Name 2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine;hydrochloride
Standard InChI InChI=1S/C12H11N3S.ClH/c1-7-6-8-11(13)14-9-4-2-3-5-10(9)15-12(8)16-7;/h2-6,15H,1H3,(H2,13,14);1H
Standard InChIKey FYWKZVBFQWWTHT-UHFFFAOYSA-N
SMILES CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N.Cl
Canonical SMILES CC1=CC2=C(NC3=CC=CC=C3N=C2S1)N.Cl
Synonyms 2-Methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine Hydrochloride; Olanzamine;
PubChem Compound 135525650
Last Modified Sep 15 2023

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